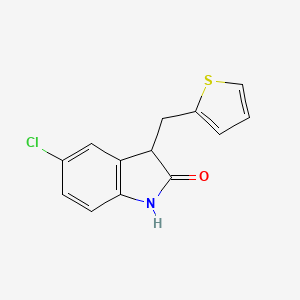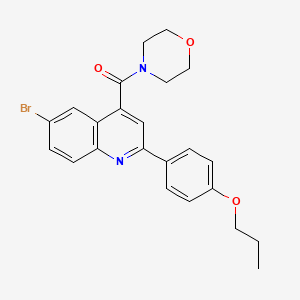
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases.
Mechanism of Action
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one inhibits JAK/STAT signaling by binding to the JAK kinase domain and preventing phosphorylation of the STAT transcription factors. This leads to a decrease in gene expression and cellular proliferation.
Biochemical and Physiological Effects:
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to investigate the role of this pathway in various diseases without affecting other signaling pathways. However, one limitation of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that the concentration used in experiments is within a safe range.
Future Directions
There are many future directions for research involving 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more specific JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the role of JAK/STAT signaling in non-cancer diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the potential use of 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent in cancer treatment is an area of ongoing research.
Synthesis Methods
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzyl alcohol with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid to form the intermediate 2-((2-thienylmethyl)amino)benzyl alcohol. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases. For example, studies have shown that 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells by blocking JAK/STAT signaling. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGWHGJOUIYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(thiophen-2-YL)methyl]-2,3-dihydro-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6061585.png)
![2-[(3-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6061596.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)

![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)

![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![ethyl 3-(4-fluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6061678.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)